tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate
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Overview
Description
Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group, a bromophenyl group, and a cyanomethyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromophenyl cyanomethyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions
Major Products Formed
Scientific Research Applications
Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of functional materials and polymers
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and cyanomethyl groups allows for specific interactions with target proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(3-bromopropyl)carbamate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl N-(3-hydroxypropyl)carbamate
Uniqueness
Tert-butyl N-[(3-bromophenyl)(cyanomethyl)oxo-lambda6-sulfanylidene]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the bromophenyl group allows for specific interactions in biological systems, while the cyanomethyl group provides additional reactivity for chemical modifications .
Properties
Molecular Formula |
C13H15BrN2O3S |
---|---|
Molecular Weight |
359.24 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromophenyl)-(cyanomethyl)-oxo-λ6-sulfanylidene]carbamate |
InChI |
InChI=1S/C13H15BrN2O3S/c1-13(2,3)19-12(17)16-20(18,8-7-15)11-6-4-5-10(14)9-11/h4-6,9H,8H2,1-3H3 |
InChI Key |
FLUSBCXEKRMGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N=S(=O)(CC#N)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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